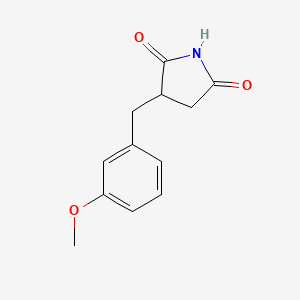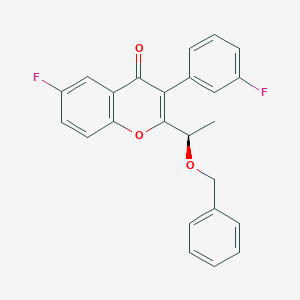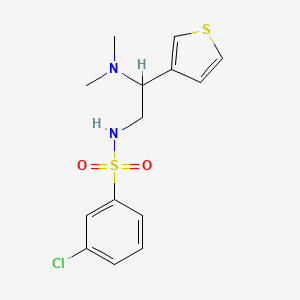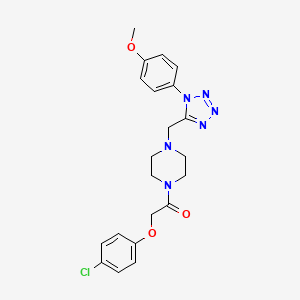![molecular formula C16H14ClN3O2 B2466187 7-Chlor-N-[cyano(oxolan-3-yl)methyl]chinolin-2-carboxamid CAS No. 1645433-58-4](/img/structure/B2466187.png)
7-Chlor-N-[cyano(oxolan-3-yl)methyl]chinolin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family.
Wissenschaftliche Forschungsanwendungen
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .
Mode of Action
It’s known that quinoline-carboxamide derivatives can induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . These proteins are key players in the process of apoptosis, a form of programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell survival and death .
Result of Action
Quinoline-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . This suggests that they may inhibit cell growth and induce cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Oxolan-3-YL Methyl Group: This step involves the reaction of the quinoline derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-3-YL methyl group.
Final Coupling: The final step involves coupling the cyano and oxolan-3-YL methyl groups to the quinoline core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core, known for their antimicrobial properties.
Quinoxaline Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, used in various pharmaceutical applications.
Uniqueness
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxolan-3-YL methyl group and cyano group provide additional sites for chemical modification, enhancing its versatility in scientific research .
Eigenschaften
IUPAC Name |
7-chloro-N-[cyano(oxolan-3-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10-2-4-13(19-14(10)7-12)16(21)20-15(8-18)11-5-6-22-9-11/h1-4,7,11,15H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHQLQNUSACMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2466105.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)


![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)



![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)
![{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid](/img/structure/B2466120.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2466123.png)
![N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2466124.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)
